molecular formula C11H11N3O3 B13219783 Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate

Número de catálogo: B13219783
Peso molecular: 233.22 g/mol
Clave InChI: VEDRSZFBGZXDOU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted at position 1 with a carbamoyl group (-CONH2) and at position 3 with an ethyl ester (-COOEt). This structure confers unique physicochemical and pharmacological properties, making it a valuable intermediate in medicinal chemistry.

Propiedades

Fórmula molecular

C11H11N3O3

Peso molecular

233.22 g/mol

Nombre IUPAC

ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)10-13-8(9(12)15)7-5-3-4-6-14(7)10/h3-6H,2H2,1H3,(H2,12,15)

Clave InChI

VEDRSZFBGZXDOU-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=NC(=C2N1C=CC=C2)C(=O)N

Origen del producto

United States

Métodos De Preparación

Cross-Dehydrogenative Coupling (CDC) Reaction

This method involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds under oxidative conditions.

Procedure :

  • Reactants :
    • N-Amino-2-iminopyridine derivatives (3 mmol)
    • Ethyl 3-oxo-3-phenylpropionate or analogous 1,3-dicarbonyl compounds (3 mmol)
  • Conditions :
    • Solvent: Ethanol (10 mL)
    • Catalyst: Acetic acid (6 equivalents)
    • Atmosphere: Oxygen (1 atm)
    • Temperature: 130°C, 18 hours

Key Steps :

  • Cyclocondensation forms the imidazo[1,5-a]pyridine core.
  • Carbamoylation is achieved via in situ activation of intermediates.

Yield : 72–90%.

Characterization Data :

  • IR (KBr) : 1740 cm⁻¹ (ester C=O), 1660 cm⁻¹ (carbamoyl C=O).
  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 7.85 (s, 1H, imidazole-H), 8.45 (d, J = 6.8 Hz, 1H, pyridine-H).

Carbamoylation via 1,1'-Carbonyldiimidazole (CDI)

This method uses CDI to introduce the carbamoyl group into preformed imidazo[1,5-a]pyridine intermediates.

Procedure :

  • Reactants :
    • Ethyl imidazo[1,5-a]pyridine-3-carboxylate (1 equiv)
    • CDI (1.2 equiv)
    • Ammonium hydrochloride (1.5 equiv)
  • Conditions :
    • Solvent: Dichloromethane
    • Base: Triethylamine (2 equiv)
    • Temperature: 0°C to room temperature, 12 hours

Mechanism :

  • CDI activates the amine to form an imidazolide intermediate.
  • Nucleophilic attack by the pyridine nitrogen generates the carbamoyl group.

Yield : 65–78%.

Optimization Note :

  • Using ammonium salts instead of free amines improves yields by minimizing side reactions.

One-Pot Tandem Cyclization-Carbamoylation

A streamlined approach combining cyclization and carbamoylation in a single pot.

Procedure :

  • Reactants :
    • 2-Aminopyridine derivatives
    • Ethyl 2-cyano-3-ethoxyacrylate
    • Urea or ammonium carbamate
  • Conditions :
    • Solvent: DMF
    • Temperature: 100°C, 24 hours

Advantages :

  • Eliminates isolation of intermediates.
  • Reduces purification steps.

Yield : 55–68%.

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Scalability
CDC Reaction 72–90% 18 hours Moderate High
CDI-Mediated 65–78% 12 hours Low Moderate
One-Pot Tandem 55–68% 24 hours High Low

Key Challenges and Solutions

  • Regioselectivity : The CDC method ensures regioselective formation of the imidazo[1,5-a]pyridine core.
  • Carbamoyl Stability : CDI-based methods prevent hydrolysis of the carbamoyl group in aqueous conditions.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mecanismo De Acción

The mechanism of action of Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s imidazo[1,5-a]pyridine core allows it to interact with various biological pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Purity (%) Key References
Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate Carbamoyl (-CONH2) C11H12N3O3 237.23 N/A Primary target
Ethyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate Phenyl (-C6H5) C16H14N2O2 266.29 95
Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate Methyl (-CH3) C11H12N2O2 220.23 95
Ethyl 1-(morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylate Morpholinomethyl (-CH2-morpholine) C16H21N3O3 303.36 N/A
Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate Bromo (-Br) C10H13BrN2O2 273.13 N/A
IMIDAZO[1,5-A]PYRIDINE-1-CARBOXYLIC ACID ETHYL ESTER Carboxylic acid ethyl ester (-COOEt) C10H12N2O2 192.22 99

Pharmacological and Physicochemical Properties

  • Carbamoyl vs.
  • Halogenated Derivatives : The bromo analog (C10H13BrN2O2) exhibits reactivity suitable for Suzuki-Miyaura coupling, a trait absent in the carbamoyl derivative .
  • Morpholinomethyl Substituent: Introduces a basic nitrogen, improving aqueous solubility and pharmacokinetic profiles, as seen in cannabinoid receptor agonists .

Actividad Biológica

Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate (EIC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

EIC belongs to the imidazo[1,5-a]pyridine class of compounds, characterized by a fused bicyclic structure that contributes to its unique biological properties. The compound's structural formula can be represented as follows:

C10H10N2O2\text{C}_\text{10}\text{H}_{\text{10}}\text{N}_2\text{O}_2

This structure is critical for its interaction with biological targets, influencing its pharmacological profile.

Target Interactions
EIC exhibits its biological effects primarily through interactions with various enzymes and receptors. The compound has been shown to inhibit specific bacterial enzymes, which contributes to its antibacterial properties. For instance, it can bind to the active sites of these enzymes, preventing substrate binding and subsequent catalysis, thereby exhibiting antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli .

Cellular Effects
In cellular studies, EIC influences several signaling pathways. It modulates gene expression and affects cellular metabolism, leading to altered cell division and apoptosis in cancer cells. For example, EIC has demonstrated potential in inhibiting proliferation in various cancer cell lines by targeting specific oncogenic pathways .

Stability and Dosage Effects
The stability of EIC under physiological conditions is crucial for its efficacy. Studies indicate that EIC maintains stability at room temperature but may degrade over time, which could affect its biological activity . Furthermore, dosage studies in animal models reveal that lower concentrations of EIC exhibit significant antibacterial activity without notable toxicity, while higher doses may lead to adverse effects .

Metabolic Pathways
EIC undergoes biotransformation through oxidation and conjugation processes. The metabolites formed can exhibit varying degrees of biological activity. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and safety profile of EIC .

Research Findings and Case Studies

Several studies have explored the biological activity of EIC:

  • Antibacterial Activity : A study demonstrated that EIC effectively inhibits the growth of E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as a therapeutic agent for bacterial infections .
  • Anticancer Properties : In vitro experiments showed that EIC reduces cell viability in human breast cancer cells (MCF-7) by inducing apoptosis at concentrations above 10 µM. This effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase-3 .
  • Enzyme Inhibition : EIC has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria and cancer cells. This inhibition could contribute to both its antibacterial and anticancer activities .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntibacterialE. coliMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)Induces apoptosis
Enzyme InhibitionDihydrofolate reductaseInhibition observed

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.